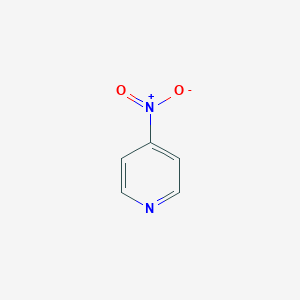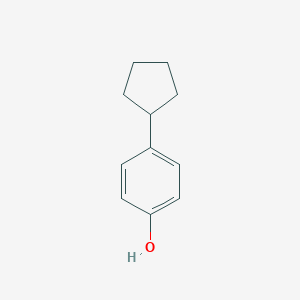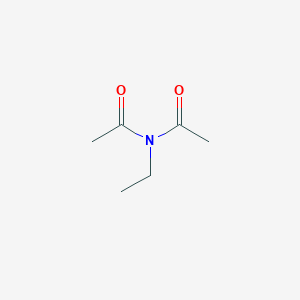
Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester
説明
Synthesis Analysis
The synthesis of hexadecanoic acid derivatives, including those that are deuterated, has been explored through various methodologies. For instance, methyl esters of certain fatty acids were prepared using Wittig synthesis from intermediates derived from bromoundecanoic acid and chloroheptyne (Dejarlais & Emken, 1978). Another approach involved the synthesis of hexadecanoic acids using Hansenula sydowiorum, which was converted to its p-toluenesulphonate, reduced, and oxidized to produce specific hexadecanoic acid isotopes (Tulloch, 1982).
Molecular Structure Analysis
The molecular structure of compounds similar to hexadecanoic acid, such as 3,7,11,15-tetramethyl-2,4,6,10,14-all trans-hexadecapentaenoic acid, has been determined through X-ray methods, revealing specific crystalline structures and spatial arrangements (Ashizawa et al., 1985).
Chemical Reactions and Properties
Research into the chemical reactions of polyunsaturated fatty acid esters under acidic conditions has unveiled unusual nitrosative breakdowns, demonstrating the complex reactivity of these molecules (Napolitano et al., 2002). Similarly, the synthesis of di-, tetra-, and hexadeuterated 11-octadecenoates provides insights into the hydrogenation processes and the creation of deuterated compounds for research purposes.
Physical Properties Analysis
Studies on the vapor pressures of various fatty acid methyl esters, including hexadecanoic acid derivatives, from 1 Pa to 100 kPa across a temperature range of 262 to 453 K, have helped in understanding the phase behavior and volatility of these compounds (Sahraoui et al., 2016).
Chemical Properties Analysis
The synthesis and investigation of cutin acids, including methyl 16-hydroxy-7-oxo-, 16-hydroxy-8-oxo-, 16-hydroxy-9-oxo-, 16-hydroxy-10-oxo- and dihydroxyhexadecanoates, have expanded our understanding of the chemical properties of hexadecanoic acid derivatives, highlighting their role in biological systems and industrial applications (Tulloch, 1980).
科学的研究の応用
Synthesis of Deuterated Hexadecanoic Acids : A study by Tulloch (1982) focused on the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids with high isotopic and optical purity, demonstrating the potential of hexadecanoic acid derivatives in the study of lipid biochemistry and synthesis techniques (Tulloch, 1982).
Study of Diastereomers of Fatty Acids : Ackman and Hansen (1967) researched the diastereomers of phytanic and pristanic acids, derivatives of hexadecanoic acid, using gas-liquid chromatography. This work contributes to understanding the different forms these fatty acids can take and their distribution in different organisms (Ackman & Hansen, 1967).
Development of Saturated and Unsaturated Fatty Acids : Tulloch and Bergter (1981) developed general syntheses for saturated and unsaturated fatty acids, specifically trideuterated at the terminal carbon or dideuterated at the penultimate carbon, from ω-hydroxy esters. This research is important for the synthesis of specific fatty acid types for various applications (Tulloch & Bergter, 1981).
Exploration of Fatty Acids in Refsum's Disease : Kahlke and Richterich (1965) identified hexadecanoic acid as a major component in the lipid extracts from a patient with Refsum's syndrome, a rare genetic disorder. This study contributes to understanding the role of specific fatty acids in lipid metabolism disorders (Kahlke & Richterich, 1965).
Analysis of Phytanic Acid in Food Samples : Schröder and Vetter (2011) conducted a study on the diastereomer composition of phytanic acid in various food samples. This research is significant for understanding the dietary intake and potential health effects of these fatty acids (Schröder & Vetter, 2011).
作用機序
Target of Action
Phytanic acid methyl ester, also known as Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester, Methyl phytanate, or Methyl 3,7,11,15-tetramethylhexadecanoate, is a long-chain fatty acid methyl ester . It is known to target Peroxisome Proliferator-Activated Receptor gamma (PPARγ), especially when it heterodimerizes with Retinoid X Receptor (RXR) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
It is known that the activation of pparγ is the main target for the antidiabetic effect of thiazolidinediones (tzds), especially when it heterodimerizes with rxr . This suggests that Phytanic acid methyl ester may have a similar mode of action.
Biochemical Pathways
Phytanic acid methyl ester is involved in several key metabolic pathways. It is known to disrupt calcium homeostasis, escalate oxidative stress, and de-energize mitochondria, which can damage the structural integrity of brain cells . It is also involved in the metabolic interplay between peroxisomes and other subcellular compartments, notably the mitochondria and endoplasmic reticulum .
Pharmacokinetics
It is generally believed that phytanic acid, the natural precursor of phytanic acid methyl ester, is transported throughout the body via the blood in its free as well as esterified form .
Result of Action
The result of Phytanic acid methyl ester’s action can lead to significant changes in cellular function. By disrupting calcium homeostasis, escalating oxidative stress, or de-energizing mitochondria, micromolar quantities of phytanic acid or Very Long Chain Fatty Acids (VLCFAs) can damage the structural integrity of brain cells .
Action Environment
The action of Phytanic acid methyl ester can be influenced by environmental factors. For instance, the concentration of phytanic acid in cow’s milk fat is under direct influence of the chlorophyll content of the cow’s feed . This suggests that dietary and environmental factors can influence the action, efficacy, and stability of Phytanic acid methyl ester.
特性
IUPAC Name |
methyl 3,7,11,15-tetramethylhexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-21(22)23-6/h17-20H,7-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWJUFPULQZGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340862 | |
| Record name | Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1118-77-0 | |
| Record name | Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phytanic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthesis methods for Methyl Phytanate, and are there any involving labeled precursors?
A1: Methyl Phytanate can be synthesized from Phytol through a two-step process. First, Phytol undergoes catalytic hydrogenation. Then, the resulting product is oxidized using chromium oxide, yielding Methyl Phytanate. This method has been successfully employed to produce Methyl Phytanate with a carbon-14 label (Methyl Phytanate-(14)C) using a labeled precursor. []
Q2: Besides the traditional GC/MS, are there alternative analytical techniques suitable for characterizing Methyl Phytanate?
A2: While Gas Chromatography-Mass Spectrometry (GC/MS) remains a standard technique for analyzing Methyl Phytanate, Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy offers a complementary approach for structural characterization. This method provides detailed information about the hydrogen atoms within the molecule, offering insights into its structure and purity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



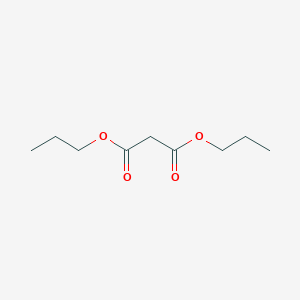


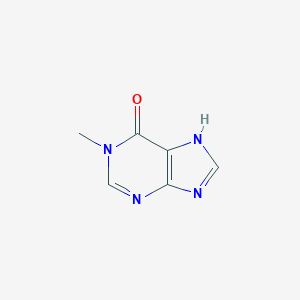




![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)

